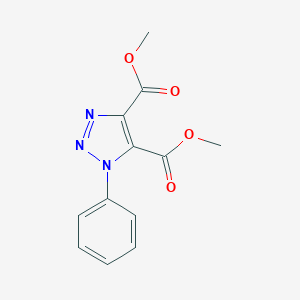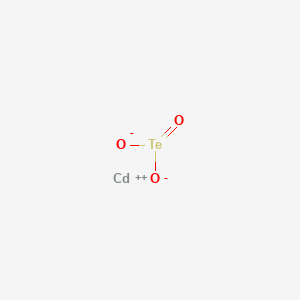
Cadmium tellurite
Overview
Description
Cadmium tellurite is a useful research compound. Its molecular formula is CdO3Te and its molecular weight is 288 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Applications in Biological Research
- CdTe is noted for its biological potency and potential. Research has shown its relevance in adding heavy atoms to proteins and as a part of fluorescent quantum dots used in imaging and diagnosis. It also has antibiotic properties and potential applications in enzyme inhibitors and redox modulators for antibiotics and anticancer drug design (Ba, Döring, Jamier, & Jacob, 2010).
2. Photovoltaic Applications
- CdTe has shown promise in the development of thin-film solar cells, achieving high-efficiency and cost-effective production, making it a key material in solar energy technology (Wu, 2004).
- It is also utilized in semiconductor applications, particularly in solar cells and radiation detectors, due to its energy band gap aligning well with the solar spectrum (Carah, 1997).
3. Radiation Detection
- Cadmium zinc telluride, a variation of CdTe, is extensively used for nuclear radiation detectors and industrial process monitoring, owing to its tunable band gap properties (Hsu et al., 2020).
- CdTe and CdZnTe are crucial in the development of compact and reliable detection systems for astrophysical and medical applications, particularly in X-ray and gamma ray detection (Sordo et al., 2009).
4. Electronic and Optoelectronic Devices
- CdTe's photoelectronic properties make it suitable for applications in optoelectronic devices. Studies of defects in CdTe have been carried out to optimize these applications (Sinclair, Yamashita, & Ponce, 1981).
- It is also used in spectroscopic studies to understand electronic structures, which are crucial for developing optoelectronic devices (Ren et al., 2015).
5. Material Science and Engineering
- Research on CdTe includes understanding its internal electric field distribution, which is important for its application in semiconductor technology (Yang et al., 2009).
- Studies have also focused on the thermal conductivity and viscosity of liquid CdTe, which are important for crystal growth and semiconductor applications (Wang, Stroud, & Markworth, 1994).
6. Environmental and Safety Considerations
- Cadmium telluride's leaching behavior is a subject of environmental research, especially regarding the release of toxic elements in landfill conditions. This is critical for understanding the environmental impact of CdTe, particularly in its applications in solar cells and electronic components (Zeng, Ramos-Ruiz, Field, & Sierra-Alvarez, 2015).
Mechanism of Action
Target of Action
Cadmium tellurite (CdTeO3) is a tellurite salt of cadmium . It is primarily used as a semiconductor . The primary targets of this compound are the light-absorbing components of photovoltaic cells, where it plays a critical role .
Mode of Action
This compound interacts with its targets by absorbing light. In photovoltaic cells, a thin layer of CdTe absorbs light, which excites charged particles called electrons . When the electrons move, they create an electric current . This interaction results in the conversion of light energy into electrical energy .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to energy production. The absorption of light by CdTe in photovoltaic cells leads to the generation of an electric current, which can be used to power various devices . .
Pharmacokinetics
As a semiconductor, it is primarily used in industrial applications rather than biological systems . It is known that this compound is insoluble in water , which could impact its bioavailability if it were to enter biological systems.
Result of Action
The primary result of this compound’s action is the generation of electric current when light is absorbed by the CdTe layer in photovoltaic cells . This allows for the conversion of light energy into usable electrical energy
Action Environment
The action of this compound is influenced by environmental factors such as light availability and temperature. Its efficacy as a semiconductor in photovoltaic cells is dependent on the presence of light, which it absorbs to generate an electric current . Additionally, it can crystallize in the cubic crystal system and hexagonal crystal system at temperatures above 540 °C , which could potentially influence its stability and action.
Future Directions
Cadmium telluride is the most commercially successful thin-film photovoltaic technology. Development of CdTe as a solar cell material dates back to the early 1980s when ∼10% efficient devices were demonstrated . The future annual installation estimates as high as 250 GW by the year 2050 . The Biden administration has held up First Solar as a model for domestic manufacturing .
Biochemical Analysis
Biochemical Properties
Cadmium tellurite interacts with various biomolecules. For instance, it has been found to interact with proteins and enzymes in biological systems .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes . For example, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been found to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
cadmium(2+);tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMPTXZNGKKTDU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdO3Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935934 | |
| Record name | Cadmium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15851-44-2 | |
| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium tellurium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
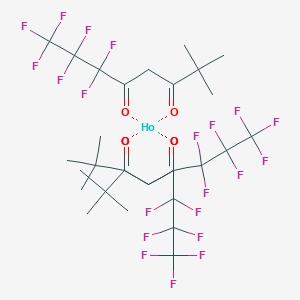
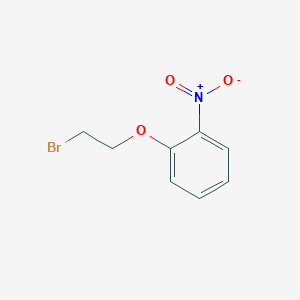
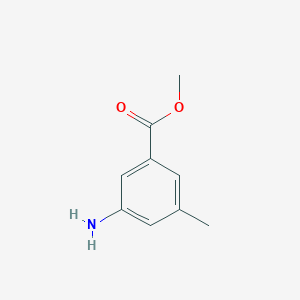
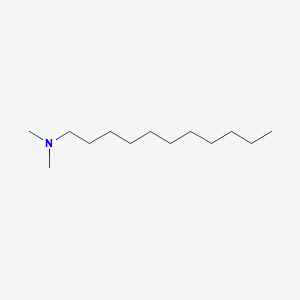

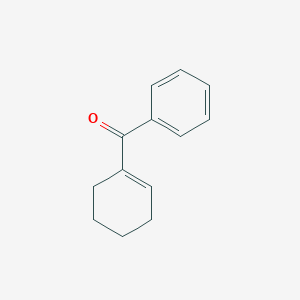

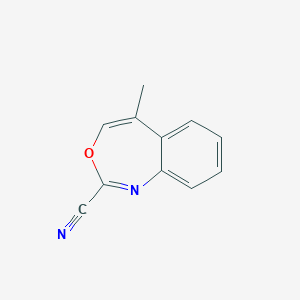

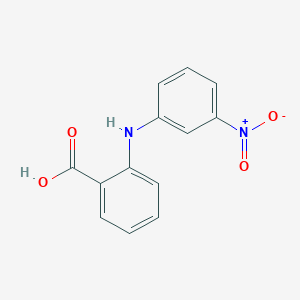
![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
